N-(4-aminophenyl)-N-cyclohexylamine

描述

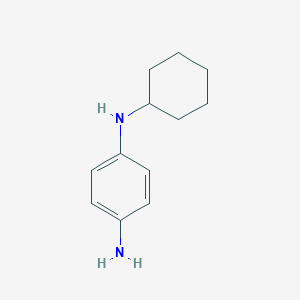

N-(4-aminophenyl)-N-cyclohexylamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 1-N-cyclohexylbenzene-1,4-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines and polyamines, which are involved in various physiological processes such as cell growth, differentiation, and apoptosis .

Mode of Action

1-N-cyclohexylbenzene-1,4-diamine interacts with its targets by inhibiting their enzymatic activity . The compound’s structure, which is based on diamines, allows it to bind to the active sites of these enzymes, thereby preventing them from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine affects the metabolism of amines and polyamines . This can lead to changes in the concentrations of these molecules, which can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine can result in changes in cellular processes, potentially leading to effects at the molecular and cellular levels . These effects would depend on the specific physiological context and the concentrations of amines and polyamines in the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-N-cyclohexylbenzene-1,4-diamine. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s solubility, stability, and its interactions with its targets . Furthermore, the compound’s action could also be influenced by factors related to the biological environment, such as the concentrations of its targets and other molecules involved in amine and polyamine metabolism .

生物活性

N-(4-aminophenyl)-N-cyclohexylamine (also known as cyclohexyl-4-aminobenzene) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional groups and a cyclohexyl moiety attached to a para-aminophenyl group. Its molecular structure can influence its biological activity, particularly through interactions with various biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy against leukemia KG-1 cells and found that it demonstrated cytotoxicity in the micromolar range, comparable to established cytotoxic agents like SGI-1027 .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | EC50 (µM) | Efficacy (%) |

|---|---|---|

| KG-1 | 0.9 | 90 |

| DNMT1 | 15 | - |

| G9a | 28 | - |

The compound was shown to inhibit DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B), which play crucial roles in epigenetic regulation and cancer progression. The most potent derivative exhibited an EC50 value of 0.9 µM against DNMT3A, highlighting its potential as an epigenetic modulator .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study on chloroacetamides, which share structural similarities with this compound, revealed that substituents on the phenyl ring significantly influenced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | Effective against S. aureus | Less effective against E. coli |

| N-(4-fluorophenyl) chloroacetamide | Highly effective against MRSA | Moderate effectiveness |

The structural characteristics of these compounds suggest that similar mechanisms may apply to this compound, warranting further investigation into its antimicrobial properties.

Case Studies and Research Findings

- Anticancer Studies : A series of derivatives based on the parent compound were synthesized and evaluated for their anticancer properties. Among these, certain derivatives displayed enhanced efficacy in reactivating silenced genes in cancer cells through inhibition of DNA methylation processes .

- Antimicrobial Studies : The biological activity of compounds structurally related to this compound was assessed using QSAR analysis, indicating a correlation between chemical structure and biological effectiveness against various pathogens .

- Inhibitory Effects : The compound has also been identified as an inhibitor of COX enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

科学研究应用

Organic Synthesis

N-(4-aminophenyl)-N-cyclohexylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its amine functionality allows it to participate in various chemical reactions, including:

- Formation of Aryl Amides : It can be used as a reactant for synthesizing amino acid arylamides, which have applications in medicinal chemistry.

- Synthesis of Functional Materials : The compound's reactivity enables the development of functionalized materials, particularly in sensor technology and catalysis .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes such as copper-containing amine oxidases and flavoprotein polyamine oxidases. This inhibition could significantly alter metabolic pathways involving polyamines, making the compound a candidate for therapeutic applications in conditions where polyamine metabolism is disrupted .

Case Study: Enzyme Interaction

A study focusing on the biochemical effects of this compound demonstrated its potential as an enzyme inhibitor. By affecting the activity of polyamine oxidases, this compound could influence cellular processes related to growth and differentiation. Further investigations are required to fully elucidate its mechanisms of action within biological systems .

Pharmaceutical Applications

Although not extensively reported in pharmaceutical literature, the compound's structural characteristics suggest potential applications in drug design. The introduction of amine groups can modify a molecule's pharmacokinetics and pharmacodynamics, enhancing its interaction with biological targets .

Related Compounds

Several structurally similar compounds exhibit notable properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Cyclohexyl-p-phenylenediamine | Diamine | Contains two amino groups |

| N-Cyclohexyl-p-phenetidine | Phenetidine | Ethoxy group instead of amino group |

| 4-Aminocyclohexylaniline | Cyclohexylaniline | Direct cyclohexane attachment |

These compounds highlight the diversity within this chemical class and their potential applications in various fields .

Material Science Applications

In material science, this compound can be utilized as a cross-linking agent in polymer formulations. Its ability to form networks can lead to enhanced mechanical properties in polymer matrices used across industries such as automotive and aerospace .

属性

IUPAC Name |

4-N-cyclohexylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZARQBVTRHEUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。